6-(2,2,3-Trimethylcyclopent-3-enyl)-1-oxaspiro[2.5]oct-5-ene
Overview
Description
6-(2,2,3-trimethylcyclopent-3-enyl)-1-oxaspiro[2.5]oct-5-ene is a spiro-epoxide. It derives from a hydride of a cyclopentene.
Scientific Research Applications
Peptide Synthesis
6-(2,2,3-Trimethylcyclopent-3-enyl)-1-oxaspiro[2.5]oct-5-ene and its derivatives have been utilized in peptide synthesis. For instance, the synthesis of methyl N-(1-aza-6-oxaspiro[2.5]oct-1-en-2-yl)-L-prolinate, a novel class of dipeptide synthons, was reported. This compound has shown potential in the synthesis of peptides, such as nonapeptides, demonstrating its use as a dipeptide building block in peptide synthesis (Suter et al., 2000).
Photochemical Reactions
These compounds are also involved in photochemical reactions. Research has shown that certain trimethylcyclopentenones undergo intramolecular photochemical reactions, leading to the formation of tricyclo-octanones. This reaction proceeds via a single excited state and has implications in further synthetic transformations, such as Baeyer-Villiger oxidations (Gowda & Mcmurry, 1980).
Synthesis of Heterobicyclic Compounds
In another study, efficient gold-catalyzed double cyclization of 1,5-enynes led to the formation of a range of heterobicyclic compounds, including oxabicylclo[3.2.1]octenes and oxaspiro[5.5]undecenes. This process demonstrates the ability to create diverse structures using these spiro compounds (Zhang & Kozmin, 2005).
Cycloaddition Reactions
Additionally, these compounds have been studied in cycloaddition reactions. For example, reactions involving 1-oxaspiro[2.5]octa-5,7-dien-4-ones with various nucleophiles have been explored, leading to a range of substitution and rearrangement products. This research contributes to understanding the reactivity and potential applications of spirocyclic systems in synthetic chemistry (Cacioli & Reiss, 1984).
Properties
Molecular Formula |
C15H22O |
---|---|
Molecular Weight |
218.33 g/mol |
IUPAC Name |
6-(2,2,3-trimethylcyclopent-3-en-1-yl)-1-oxaspiro[2.5]oct-5-ene |
InChI |
InChI=1S/C15H22O/c1-11-4-5-13(14(11,2)3)12-6-8-15(9-7-12)10-16-15/h4,6,13H,5,7-10H2,1-3H3 |
InChI Key |
SRNBAOJKZYTEEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCC(C1(C)C)C2=CCC3(CC2)CO3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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